Author: BenchChem Technical Support Team. Date: December 2025
[2] 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | C11H11NO3 - PubChem
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | C11H11NO3 | CID 4202318 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more.
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2 Names and Identifiers
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"2.1 Computed Descriptors. 2.1.1 IUPAC Name. 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol. 2.1.2 InChI. InChI=1S/C11H11NO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13H,1-2H3. 2.1.3 InChIKey. NLMHPYBHXGYQJD-UHFFFAOYSA-N. 2.1.4 SMILES. ... "
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2.2 Molecular Formula. C11H11NO3 Computed by PubChem 2.2 (PubChem release 2025.09.15) PubChem.
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"2.3 Other Identifiers. 2.3.1 CAS. 3342-53-0. EPA DSSTox. 2.3.2 DSSTox Substance ID. DTXSID10400799. EPA DSSTox. 2.3.3 Nikkaji Number. ... "
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2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol. 3342-53-0. DTXSID10400799. RefChem:263375. DTXCID90351654.
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3 Chemical and Physical Properties
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205.21 g/mol .
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1.8.
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205.07389321 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15)
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205.07389321 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15)
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66.1 Ų
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297.
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2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | C11H11NO3 | CID 4202318 - PubChem.
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1.3 Crystal Structures
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COD Number. 2243028.
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"Associated Article. Caracelli, Ignez; Zukerman-Schpector, Julio; Schwab, Ricardo S.; da Silva, Everton M.; Jotani, Mukesh M.; Tiekink, Edward R. T.. 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study. Acta Crystallographica Section E 2019;75(8):1232-1238. DOI: 10.1107/S2056989019010284."
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Crystal Structure Depiction.
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Hermann-Mauguin space group symbol. R -3 :H.
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Hall space group symbol. -R 3.
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Space group number. 148.
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a. 26.3146 Å
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b. 26.3146 Å
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c. 8.1205 Å
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α 90 °
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β 90 °
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γ 120 °
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"Z. ... "
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"Z' ... "
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Residual factor. 0.0816.
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1 Structures
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1.1 2D Structure. Structure Search.
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1.2 3D Conformer. PubChem.
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"1.3 Crystal Structures. COD Number. 2243028. Associated Article. Caracelli, Ignez; Zukerman-Schpector, Julio; Schwab, Ricardo S.; da Silva, Everton M.; Jotani, Mukesh M.; Tiekink, Edward R. T.. 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study. Acta Crystallographica Section E 2019;75(8):1232-1238. DOI: 10.1107/S2056989019010284. Crystal Structure Depiction. Hermann-Mauguin space group symbol. R -3 :H. Hall space group symbol. -R 3. Space group number. 148. a. 26.3146 Å b. 26.3146 Å c. 8.1205 Å α 90 ° β 90 °"
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Contents
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Title and Summary.
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2 Names and Identifiers.
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3 Chemical and Physical Properties.
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4 Spectral Information.
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5 Related Records.
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6 Chemical Vendors.
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7 Literature.
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8 Patents.
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9 Information Sources.
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5 Related Records
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5.1 Related Compounds with Annotation. Follow these links to do a live 2D search or do a live 3D search for this compound, sorted by annotation score.
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"5.2 Related Compounds. Same Parent, Exact Count. ... "
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5.3 Substances. 5.3.1 PubChem Reference Collection SID. 504561816. 5.3.2 Related Substances. All Count. 5.3.3 Substances by Category. PubChem.
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One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol (B105114) - The Royal Society of Chemistry
After removal of the solvent in vacuum, the residue was purified by flash chromatography on silica (B1680970) gel (hexane/ethyl acetate) to give the pure product. 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. (2ax) 1. Yellow solid, mp 100–102 oC, yield: 72%; 1H NMR (400 MHz, CDCl3) δ: 8.17 (d, J=8.8 Hz,. 2H), 7.55 ... 1-Methyl-3-(2-(4-nitrophenyl)ethynyl)benzene. (2ac) 3. Yellow solid, mp 106–107 oC, yield: 95%; 1H NMR (400 MHz, CDCl3) δ: 8.22 (d, J=8.8 Hz,. 2H), 7.66 (d, J=8.8 Hz, 2H), 7.40–7.35 (m, 2H), 7.30–7.26 (m, 1H), 7.21 (d, J=8.0 Hz, 1H) ...
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2-(2-(4-Nitrophenyl)ethynyl)thiophene. ( ... Yellow solid, mp 137–138 oC, yield: 69%; 1H NMR (400 MHz, CDCl3) δ: 8.22 (d, J=8.0 Hz, 2H), 7.64 (d, J=8.4 Hz, 2H), 7.40–7.36 (m, 2H), 7.08–7.04 (m, 1H); 13C NMR (100 MHz, CDCl3) δ: 145.9, 132.2, 130.9, 128.9, 127.8, 126.4, 122.7, 121.0, 90.3, 87.1; HRMS: [M+H]+ calcd. for C12H8NO2S+, m/z 230.0270, Found: 230.0269.
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1-(2-(4-Nitrophenyl)ethynyl)naphthalene. ( ... Yellow solid, mp 119–120 oC, yield: 98%; 1H NMR (400 MHz, CDCl3) δ: 8.41 (d, J=8.4 Hz, 1H), 8.29 (d, J=8.4 Hz, 2H), 7.96–7.91 (m, 2H), 7.85–7.79 (m, 3H), 7.69–7.64 (m, 1H), 7.60 (t, J=7.4 Hz, 1H), 7.52 (t, J=7.8 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ: 146.0, 132.2, 132.1, 131.3, 130.1, 129.3, 128.9, 127.5, 126.2, 125.7, 124.8, 124.3, 122.7, 118.7, 91.9, 91.3; HRMS: [M+H]+ calcd. for C18H12NO2 +, m/z 274.0863, Found: 274.0861.
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4-(2-(4-Methoxyphenyl)ethynyl)benzonitrile. ( ... Pale yellow solid, mp 118–119 oC, yield: 77%; 1H NMR (400 MHz, CDCl3) δ: 7.63–7.56 (m, 4H), 7.48 (d, J=8.4 Hz, 2H), 6.90 (d, J=8.4 Hz, 2H), 3.84 (s, 3H); 13C NMR (100 MHz, CDCl3) δ: 159.3, 132.3, 131.0, 130.8, 127.6, 117.6, 113.3, 113.2, 110.0, 93.1, 85.7, 54.3; HRMS: [M+H]+ calcd. for C16H12NO+, m/z 234.0913, Found: 234.0903.
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1,2-Bis(4-(trifluoromethyl)phenyl)ethyne. ( 2qq) 16
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"13C NMR (100 MHz, CDCl3) δ: 131.0, 129.5 (q, J=32.6 Hz), 125.4, 124.4 (q, J=3.8 Hz),"
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122.8 (q, J=272.3 Hz), 89.1. 1-methyl-2-(phenylethynyl)benzene. ( 2dm) 17.
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"Colorless oil, yield: 91%; 1H NMR (400 MHz, CDCl3) δ: 7.54–7.47 (m, 3H), 7.32–7.30 (m, 3H), 7.21–7.12 (m, 3H), 2.50 (s, 3H); 13C NMR (100 MHz, CDCl3) δ: 140.3, 131.9, 131.6, 129.6, 128.5, 128.4, 128.3, 125.7, 123.7, 123.1, 93.5, 88.5, 20.8. 1,3-dimethyl-2-(phenylethynyl)benzene. ( 2gm) 17."
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3-(phenylethynyl)pyridine. ( ... Colorless oil, yield: 98%; 1H NMR (400 MHz, CDCl3) δ: 8.77 (s, 1H), 8.55 (d, J=4.8 Hz, 1H), 7.81 (d, J=8.0 Hz, 1H), 7.56–7.54 (m, 2H), 7.37 (t, J=3.2 Hz, 3H), 7.31–7.27 (m, 1H); 13C NMR (100 MHz, CDCl3) δ: 152.3, 148.6, 138.5, 131.7, 128.8, 128.5, 123.1, 122.5, 120.5, 92.6, 85.9.
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2-Methyl-4-(4-nitro-phen-yl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study - PubMed
(2019-07-23) Affiliations. 1 Departamento de Física, Universidade Federal de São Carlos, 13565-905 São Carlos, SP, Brazil. 2 Departamento de Química, Universidade Federal de São Carlos, 13565-905 São Carlos, SP, Brazil. 3 Department of Physics, Bhavan's Sheth R. A. College of Science, Ahmedabad, Gujarat 380001, India. 4 Research Centre for Crystalline Materials, School of Science and Technology, Sunway University, 47500 Bandar Sunway, Selangor Darul Ehsan, Malaysia. PMID: 31417798; PMCID: PMC6690440; DOI: 10.1107/S2056989019010284. Abstract. The di-substituted acetyl-ene residue in the title compound, C11H11NO3, is capped at either end by di-methyl-hydroxy and 4-nitro-benzene groups; the nitro substituent is close to co-planar with the ring to which it is attached [dihedral angle = 9.4 (3)°]. The most prominent feature of the mol-ecular packing is the formation, via hy-droxy-O-H⋯O(hy-droxy) hydrogen bonds, of hexa-meric clusters about a site of symmetry . The aggregates are sustained by 12-membered {⋯OH}6 synthons and have the shape of a flattened chair. The clusters are connected into a three-dimensional architecture by benzene-C-H⋯O(nitro) inter-actions, involving both nitro-O atoms. The aforementioned inter-actions are readily identified in the calculated Hirshfeld surface. Computational chemistry indicates there is a significant energy, primarily electrostatic in nature, associated with the hy-droxy-O-H⋯O(hy-droxy) hydrogen bonds. Dispersion forces are more important in the other identified but, weaker inter-molecular contacts. Keywords: Hirshfeld surface analysis; NCI plots; acetylene (B1199291); computational chemistry; crystal structure; hydrogen bonding. Grants and funding. This work was funded by GlaxoSmithKline grant . Conselho Nacional de Desenvolvimento Científico e Tecnológico grants 303207/2017-5 and 308480/2016-3. Fundação de Amparo à Pesquisa do Estado de São Paulo grants 2013/06558-3 and 2014/50249-8. Coordenação de Aperfeiçoamento de Pessoal de Nível ...
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(2019-07-23) The clusters are connected into a three-dimensional architecture by benzene-C-H⋯O(nitro) inter-actions, involving both nitro-O atoms. The aforementioned inter-actions are readily identified in the calculated Hirshfeld surface. Computational chemistry indicates there is a significant energy, primarily electrostatic in nature, associated with the hy-droxy-O-H⋯O(hy-droxy) hydrogen bonds. Dispersion forces are more important in the other identified but, weaker inter-molecular contacts. Keywords: Hirshfeld surface analysis; NCI plots; acetylene; computational chemistry; crystal structure; hydrogen bonding.
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(2019-07-23) 2-Methyl-4-(4-nitro-phen-yl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study.
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(2019-07-23) 2-Methyl-4-(4-nitro-phen-yl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study. Acta Crystallogr E Crystallogr Commun. 2019 Jul 23;75(Pt 8):1232-1238. doi: 10.1107/S2056989019010284. eCollection 2019 Aug 1.
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(2019-07-23) Abstract. The di-substituted acetyl-ene residue in the title compound, C11H11NO3, is capped at either end by di-methyl-hydroxy and 4-nitro-benzene groups; the nitro substituent is close to co-planar with the ring to which it is attached [dihedral angle = 9.4 (3)°]. The most prominent feature of the mol-ecular packing is the formation, via hy-droxy-O-H⋯O(hy-droxy) hydrogen bonds, of hexa-meric clusters about a site of symmetry . The aggregates are sustained by 12-membered {⋯OH}6 synthons and have the shape of a flattened chair.
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(PDF) 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study - ResearchGate
The di-substituted acetylene residue in the title compound, C11H11NO3, is capped at either end by di-methylhydroxy and 4-nitrobenzene groups; the nitro substituent is close to co-planar with the ring to which it is attached [dihedral angle = 9.4 (3)°]. The most prominent feature of the molecular packing is the formation, via hydroxy-O—H⋯O(hydroxy) hydrogen bonds, of hexameric clusters about a site of 3 symmetry. The aggregates are sustained by 12-membered {⋯OH}6 synthons and have the shape of a flattened chair. The clusters are connected into a three-dimensional architecture by benzene-C—H⋯O(nitro) interactions, involving both nitro-O atoms. The aforementioned interactions are readily identified in the calculated Hirshfeld surface. Computational chemistry indicates there is a significant energy, primarily electrostatic in nature, associated with the hydroxy-O—H⋯O(hydroxy) hydrogen bonds. Dispersion forces are more important in the other identified but, weaker intermolecular contacts.
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The di-substituted acetylene residue in the title compound, C11H11NO3, is capped at either end by di-methylhydroxy and 4-nitrobenzene groups;... | Find, read and cite all the research you need on ResearchGate.
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2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study.
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Acta Crystallographica Section E: Crystallographic Communications, July 2019. DOI: 10.1107/S2056989019010284. License. CC BY 4.0.
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines
The presence of the nitro group at the C-5 position in the furan (B31954) ring is essential for antibacterial activity (Table 2 and Table 3). These drugs act as bacteriostatic and antiseptics, and they also show an antifungal and antiprotozoal effect. Nitrofurans act even in small doses, and they do not cause the formation of resistant strains. They have antibacterial potency against pathogenic both Gram-positive and Gram-negative, such as Escherichia, Klele, Enterobacter, Salmonella, Shigella ... For the treatment of alcoholism, nitrefazole, which is a nitrophenyl derivative of 4-nitroimidazole (B12731), is used, while nizofenone, which has nootropic activity, is a derivative of nitrobenzophenone comprising a substituted imidazole (B134444) ring (Figure 24). Pharmaceuticals 11 00054 g024 550. Figure 24. The 4-nitroimidazole derivatives as nootropic: (a) Nitrefazole; and (b) Nizofenone. Among the group of the nuclear receptors family (REV-ERB) activity modulators, a nitro ...
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The Mechanism of the Antibacterial Action of Chloramphenicol (B1208) ... Azidamfenicol has a similar profile to chloramphenicol. Both drugs have been useful in treating ocular infections that were caused by some bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. They are not effective against Pseudomonas aeruginosa. Currently, these drugs are obtained only synthetically. The mechanism of the antibacterial action of chloramphenicol is based on blocking protein synthesis in ribosome (Scheme 3). Scheme 3. The mechanism of the antibacterial action of chloramphenicol.
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7.4. Quinoline Derivatives. Those drugs containing nitro antibacterial substances also include compounds that are derived from quinoline. Among these drugs with a broad range of antibacterial activity are nitroxoline (B368727) (Figure 11) and nifuroquine (B1678863) (see: Table 2), which contains the 5-nitrofuran ring. Figure 11. The chemical structure of nitroxoline. They show substantial antibacterial activity towards microorganisms forming a film layer, Gram-negative, Gram-positive bacteria, and additionally against Candida albicans. It is used in both acute and chronic urinary tract infections.
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It also shows beneficial effects in the treatment of Onchocerciasis, cutaneous leishmaniasis, and infections that are caused by fleas Tunga penetraus. Veterinary medicine uses a halogenated derivative pyridine, called nitenpyram (B241) (Figure 16), which is intended for controlling external parasites of dogs and cats, such as fleas. Nitenpyram is neonicotinoid (new nicotine-like insecticides) that binds particularly well in the central nervous system of insects, causing their rapid death. Figure 16. The chemical structure of nitenpyram.
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Oxamniquine is a drug that is used to treat infections of fluke causing a disease called schistosomiasis. (Figure 15). Figure 15. The chemical structure of oxamniquine. This compound is useful in the treatment of acute and chronic schistosomiasis, which are induced in particular by various forms of Schistosoma mansoni and Schistosoma intercalatum. Perhaps one of the mechanisms of their action is to cause worms to shift from the mesenteric veins to the liver where the male worms are retained and are subsequently destracted. Females remaining in the mesenteric veins are unable to release eggs.
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4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC - NIH
Abstract. The molecular structure of the title compound, C12H14O2, features a nearly coplanar arrangement including the aromatic ring, the C C—C group and the ether O atom. The maximum deviation from the least-squares plane of these ten atoms is 0.0787 (8) Å for the ether O atom. In the crystal, molecules are connected via O—H⋯O hydrogen bonds (involving the hydroxy O atom both as hydrogen-bond donor and acceptor) and weaker (aryl)C—H⋯π(aryl) contacts, leading to the formation of strands running parallel to the b axis. Further stabilization results from weaker (methyl)C—H⋯π(acetylene) interactions between different strands. Related literature. For general background to the Sonogashira–Hagihara coupling reaction and for applications of terminal arylalkynes, see: Chinchilla & Nájera (2007 ▷); Sonogashira (1998 ▷). For an alternative synthesis of the title compound, also including analytical data, see: Mayr & Halberstadt-Kausch (1982 ▷). For C–H⋯π hydrogen bonding, see: Nishio et al. (2009 ▷). graphic file with name e-66-o1866-scheme1.jpg. Experimental. Crystal data. C12H14O2. M r = 190.23. Orthorhomc, Inline graphic. a = 16.0390 (13) Å. b = 5.8399 (5) Å. c = 22.5298 (19) Å. V = 2110.3 (3) Å3. Z = 8. Mo Kα radiation. μ = 0.08 mm−1. T = 153 K. 0.60 × 0.28 × 0.24 mm. Data collection. Bruker Kappa APEXII CCD diffractometer. Absorption correction: multi-scan (SADABS; Bruker, 2007 ▷) T min = 0.928, T max = 0.981. 39990 measured reflections. 1956 independent reflections. 1662 reflections with I > 2σ(I). R int = 0.025. Refinement. R[F 2 > 2σ(F 2)] = 0.037. wR(F 2) = 0.114.
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Following this strategy, the title compound, which is important as an intermediate for the preparation of the terminal arylalkyne 4-ethinylanisole, was prepared via a Sonogashira-Hagihara coupling reaction starting from 4-bromoanisole (B123540) and 2-methylbut-3-yn-2-ol. Crystallization from cyclohexane (B81311) yielded colourless needles suitable for an X-ray crystal structure analysis on which is reported herein. The title compound, C12H14O2, crystallizes in the orthorhombic space group Pbca. The asymmetric unit consists of one molecule which is illustrated in Fig. 1. The atoms C1–C6, C8–C10 and O1 are arranged nearly coplanar.
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Experimental. The title compound was prepared as follows: To a degassed mixture of 22.44 g (0.12 mol) 4-bromoanisole and 12.20 g (0.145 mol) 2-methylbut-3-yn-2-ol in 100 ml of diethylamine (B46881) were added 0.27 g (1.2 mmol) palladium(II) acetate, 0.63 g (2.4 mmol) triphenylphosphane and 0.11 g (0.6 mmol) copper(I) iodide. The resulting mixture was refluxed for 15 h under argon, followed by a second addition of the catalyst mixture (same amounts as before) and another 15 h refluxing under argon. The solvent was removed in vacuo and the residue dissolved in water.
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In the crystal, the hydroxy O atom O2 is involved in an O2–H1···O2 hydrogen bond leading to the formation of one-dimensional strands located parallel to the b axis (Fig. 2). Within these strands further stabilization is reached via a weak C–H···π interaction (Nishio et al., 2009) of the type (aryl)C–H···π(aryl) between C5–H5 and Cg1 (Cg1 corresponds to the centroid of the aromatic ring). Within the packing, these one-dimensional strands are organized antiparallel, which is shown in Fig. 3. Different strands are connected via a weak (methyl)C–H···π(acetylene) contact involving C11–H11B and π2 (π2 is the midpoint of the C≡C bond).
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Abstract. The molecular structure of the title compound, C12H14O2, features a nearly coplanar arrangement including the aromatic ring, the C C—C group and the ether O atom. The maximum deviation from the least-squares plane of these ten atoms is 0.0787 (8) Å for the ether O atom. In the crystal, molecules are connected via O—H⋯O hydrogen bonds (involving the hydroxy O atom both as hydrogen-bond donor and acceptor) and weaker (aryl)C—H⋯π(aryl) contacts, leading to the formation of strands running parallel to the b axis. Further stabilization results from weaker (methyl)C—H⋯π(acetylene) interactions between different strands.
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Comment. Terminal arylalkynes are of general interest in organic chemistry as they can be used for subsequent coupling reactions leading to diarylalkynes which are important building blocks in materials science (Chinchilla & Nájera, 2007). Compounds of this type can be prepared in a two-step reaction where an aryl halide is reacted with 2-methylbut-3-yn-2-ol (a monoprotected acetylene) in a Sonogashira-Hagihara reaction followed by deprotection of the resulting acetylenic compound using a base-catalysed retro-Favorsky elimination of acetone (B3395972) (Sonogashira, 1998).
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4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - ResearchGate
The molecular structure of the title compound, C12H14O2, features a nearly coplanar arrangement including the aromatic ring, the C≡C—C group and the ether O atom. The maximum deviation from the least-squares plane of these ten atoms is 0.0787 (8) Å for the ether O atom. In the crystal, molecules are connected via O—H⋯O hydrogen bonds (involving the hydroxy O atom both as hydrogen-bond donor and acceptor) and weaker (aryl)C—H⋯π(aryl) contacts, leading to